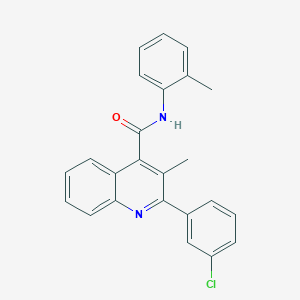![molecular formula C18H13Br3N6O4 B444743 2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE](/img/structure/B444743.png)
2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE is a complex organic compound featuring multiple bromine atoms and pyridyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of brominated pyridines and pyrimidines, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine atoms and pyridyl groups may facilitate binding to proteins or enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Amino-5-bromopyridine: A brominated aromatic amine used in labeling and synthesis of other compounds.
5-Bromopyridine-3-boronic acid: Used in cross-coupling reactions and synthesis of complex molecules.
2-Amino-5-bromo-3-methylpyridine: Another brominated pyridine derivative with applications in organic synthesis.
Uniqueness: The uniqueness of 2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE lies in its complex structure, which allows for diverse chemical modifications and applications. Its multiple bromine atoms and pyridyl groups provide unique reactivity and binding properties compared to simpler compounds.
Propiedades
Fórmula molecular |
C18H13Br3N6O4 |
|---|---|
Peso molecular |
617g/mol |
Nombre IUPAC |
2-[5-bromo-3-[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C18H13Br3N6O4/c19-10-1-3-13(22-5-10)24-15(28)8-26-7-12(21)17(30)27(18(26)31)9-16(29)25-14-4-2-11(20)6-23-14/h1-7H,8-9H2,(H,22,24,28)(H,23,25,29) |
Clave InChI |
OZOXMNBOOWFCLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Br)NC(=O)CN2C=C(C(=O)N(C2=O)CC(=O)NC3=NC=C(C=C3)Br)Br |
SMILES canónico |
C1=CC(=NC=C1Br)NC(=O)CN2C=C(C(=O)N(C2=O)CC(=O)NC3=NC=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444667.png)
![N-(3-methylphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444669.png)


![6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B444672.png)

![[2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B444674.png)

![1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B444678.png)
![3-({[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444679.png)
![Methyl 6-phenyl-2-[(4-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444680.png)
![Isopropyl 4-(4-bromophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B444682.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B444683.png)
